BenchChemオンラインストアへようこそ!

4-(4-Bromophenoxy)benzenesulfonamide

Lipophilicity Drug design Physicochemical property profiling

4-(4-Bromophenoxy)benzenesulfonamide (CAS 860515-97-5) is a disubstituted aryl sulfonamide with molecular formula C₁₂H₁₀BrNO₃S and a molecular weight of 328.18 g/mol. It features a primary sulfonamide group (–SO₂NH₂) directly attached to a central benzene ring, which is further substituted at the para-position with a 4‑bromophenoxy ether linkage.

Molecular Formula C12H10BrNO3S
Molecular Weight 328.18
CAS No. 860515-97-5
Cat. No. B3038327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenoxy)benzenesulfonamide
CAS860515-97-5
Molecular FormulaC12H10BrNO3S
Molecular Weight328.18
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CC=C(C=C2)Br)S(=O)(=O)N
InChIInChI=1S/C12H10BrNO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H2,14,15,16)
InChIKeyHJMZIVOZXGSMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenoxy)benzenesulfonamide (CAS 860515-97-5): A Core Sulfonamide Building Block for Medicinal Chemistry


4-(4-Bromophenoxy)benzenesulfonamide (CAS 860515-97-5) is a disubstituted aryl sulfonamide with molecular formula C₁₂H₁₀BrNO₃S and a molecular weight of 328.18 g/mol . It features a primary sulfonamide group (–SO₂NH₂) directly attached to a central benzene ring, which is further substituted at the para-position with a 4‑bromophenoxy ether linkage. This architecture is characteristic of versatile small‑molecule scaffolds employed in pharmaceutical research, particularly as intermediates for sulfonamide‑based drug candidates and as substrates for late‑stage functionalization via palladium‑catalyzed cross‑coupling . The compound is supplied as a solid with typical purity ≥95–97% and is stored at room temperature in dry, sealed conditions .

Why 4‑(4‑Bromophenoxy)benzenesulfonamide Cannot Be Replaced by Unsubstituted or Chloro Analogs


The presence of a single bromine atom at the terminal phenoxy ring creates quantifiable differences in lipophilicity, steric profile, and synthetic utility that cannot be recapitulated by the unsubstituted (4‑phenoxybenzenesulfonamide) or 4‑chloro analogs. As demonstrated below, the brominated derivative exhibits a measured logP (3.82) that is >1 log unit higher than the 4‑chloro variant (2.68) and substantially elevated relative to the parent phenoxy compound (XlogP ≈ 1.8), directly impacting passive membrane permeability and protein‑ligand hydrophobic interactions [1]. Furthermore, the C–Br bond serves as a superior leaving group for Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, etc.), enabling on‑scaffold diversification that is kinetically inaccessible with the C–Cl analog [2]. Consequently, substituting a non‑brominated analog alters both the physicochemical property space and the synthetic roadmap, making generic interchange scientifically invalid.

Head‑to‑Head Quantitative Differentiators for 4‑(4‑Bromophenoxy)benzenesulfonamide vs. Closest Analogs


Lipophilicity (LogP) Comparison: Bromo Substituent Delivers >1 Log Unit Higher Lipophilicity Than Chloro or Unsubstituted Analogs

The octanol/water partition coefficient (LogP) of 4‑(4‑bromophenoxy)benzenesulfonamide is 3.82, compared with 2.68 for the 4‑chloro analog and an XlogP of approximately 1.8 for the unsubstituted 4‑phenoxybenzenesulfonamide [1].

Lipophilicity Drug design Physicochemical property profiling

Molecular Weight and Steric Bulk: Bromo Derivative Offers Higher MW for Property‑Space Expansion While Retaining Sulfonamide Hydrogen‑Bond Donor Capacity

The molecular weight of 4‑(4‑bromophenoxy)benzenesulfonamide is 328.18 g/mol, compared with 283.73 g/mol for the 4‑chloro analog and 249.29 g/mol for the unsubstituted 4‑phenoxybenzenesulfonamide [1].

Molecular weight Steric parameters Pharmacokinetic profiling

Thermal Stability and Boiling Point: Bromo Analog Exhibits a 40 °C Higher Boiling Point Than the Parent Phenoxy Compound

The predicted boiling point of 4‑(4‑bromophenoxy)benzenesulfonamide is 455.9 ± 51.0 °C at 760 mmHg, whereas the unsubstituted 4‑phenoxybenzenesulfonamide has a predicted boiling point of 415.8 ± 47.0 °C .

Thermal stability Boiling point Process chemistry

Cross‑Coupling Reactivity: C–Br Bond Permits Pd‑Catalyzed Diversification That Is Inefficient with the C–Cl Analog

Aryl bromides undergo oxidative addition with Pd(0) species 10–100 times faster than the corresponding aryl chlorides under standard Suzuki–Miyaura conditions, a kinetic advantage that enables cleaner, higher‑yielding diversifications of the 4‑bromophenoxy scaffold compared with the 4‑chloro analog [1].

Cross-coupling Suzuki reaction Building block utility

Procurement‑Justified Application Scenarios for 4‑(4‑Bromophenoxy)benzenesulfonamide


Sulfonamide‑Based Fragment and Lead‑Like Library Synthesis Requiring Balanced Lipophilicity

The LogP of 3.82 positions 4‑(4‑bromophenoxy)benzenesulfonamide within the optimal property space (1 < LogP < 4) for fragment‑based and lead‑like screening libraries, as defined by the Rule‑of‑Three and Rule‑of‑Five guidelines . In contrast, the unsubstituted phenoxy analog (XlogP ~1.8) may be too polar for certain hydrophobic binding pockets, while the 4‑chloro analog (LogP 2.68) provides intermediate lipophilicity. Researchers prioritizing balanced permeability and solubility for cellular target engagement should therefore select the brominated scaffold .

Palladium‑Catalyzed Diversification of the Sulfonamide Scaffold via Suzuki–Miyaura Cross‑Coupling

The C–Br bond on the terminal phenoxy ring enables efficient Pd(0)‑catalyzed cross‑coupling with aryl boronic acids or amines, allowing rapid exploration of the structure–activity relationship (SAR) around the sulfonamide core [1]. The chloro analog reacts significantly slower, often requiring specialized ligands and higher temperatures, which can lead to decomposition of the sulfonamide functionality. Procurement of the bromo derivative is therefore justified when downstream diversification throughput and chemical yield are critical selection criteria [1].

Physicochemical Property‑Based Pre‑Clinical Candidate Optimization

The combination of higher molecular weight (328.18 g/mol) and elevated boiling point (455.9 °C) indicates enhanced thermal stability and a larger steric footprint, both of which can be exploited to improve binding enthalpy and entropic contributions in protein‑ligand complexes . Medicinal chemistry teams performing systematic property‑driven optimization should evaluate the brominated scaffold when the binding site analysis indicates the presence of a halogen‑bond‑accepting residue or a hydrophobic sub‑pocket capable of accommodating the bromine atom .

Quote Request

Request a Quote for 4-(4-Bromophenoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.